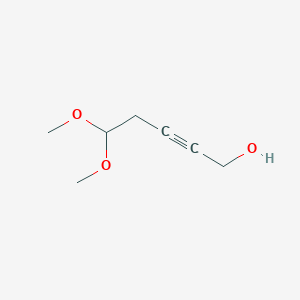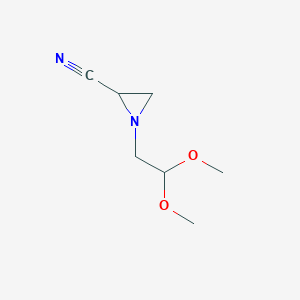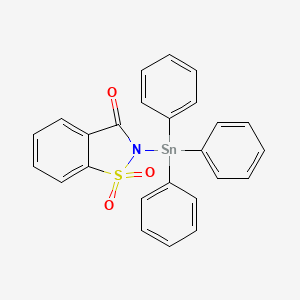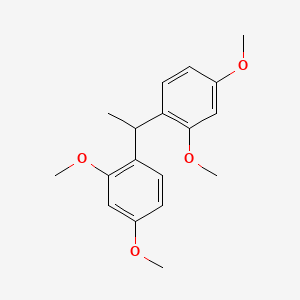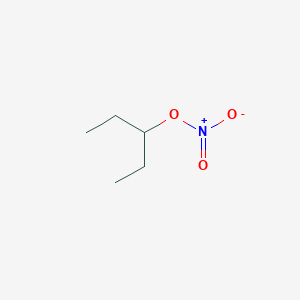
Pentan-3-yl nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentan-3-yl nitrate can be synthesized through the nitration of pentan-3-ol. The general procedure involves reacting pentan-3-ol with a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to prevent decomposition and side reactions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts, such as rhenium, can also enhance the efficiency of the nitration process .
Analyse Des Réactions Chimiques
Types of Reactions
Pentan-3-yl nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitro compounds.
Reduction: Reduction of this compound can yield pentan-3-ol and other reduced nitrogen species.
Substitution: Nitrate esters can undergo nucleophilic substitution reactions, where the nitrate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitroalkanes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted organic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Pentan-3-yl nitrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitro compounds and other nitrogen-containing molecules.
Biology: Research into its biological activity includes studies on its potential as a nitric oxide donor, which can have various physiological effects.
Medicine: Investigations into its potential therapeutic applications, such as vasodilation and anti-inflammatory effects, are ongoing.
Industry: It is used in the production of specialized chemicals and materials, including explosives and propellants
Mécanisme D'action
The mechanism of action of pentan-3-yl nitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The molecular targets of nitric oxide include guanylate cyclase, which is activated to produce cyclic GMP, leading to various downstream effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentan-2-yl nitrate: Another nitrate ester with similar properties but different structural isomerism.
Butyl nitrate: A shorter-chain nitrate ester with similar reactivity.
Hexyl nitrate: A longer-chain nitrate ester with similar applications.
Uniqueness
Pentan-3-yl nitrate is unique due to its specific structural configuration, which can influence its reactivity and the types of reactions it undergoes. Its position on the carbon chain can affect its physical properties, such as boiling point and solubility, making it distinct from other nitrate esters .
Propriétés
Numéro CAS |
82944-59-0 |
|---|---|
Formule moléculaire |
C5H11NO3 |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
pentan-3-yl nitrate |
InChI |
InChI=1S/C5H11NO3/c1-3-5(4-2)9-6(7)8/h5H,3-4H2,1-2H3 |
Clé InChI |
WQZKKVJFBZPJSU-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)O[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


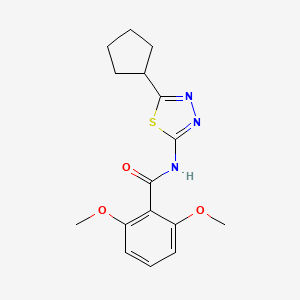
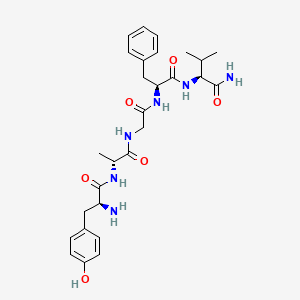
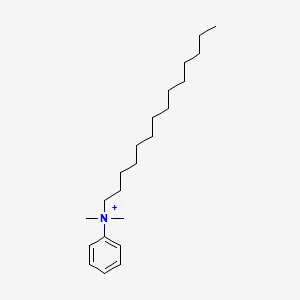
![4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene](/img/structure/B14433657.png)
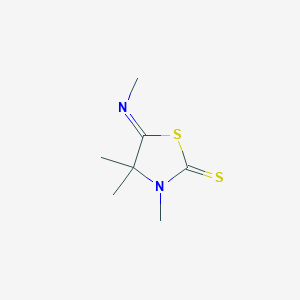
![5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14433682.png)
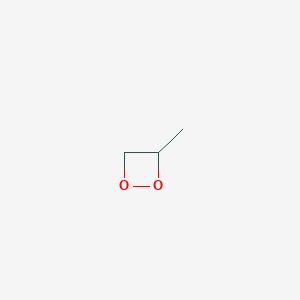
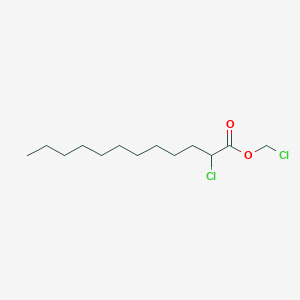
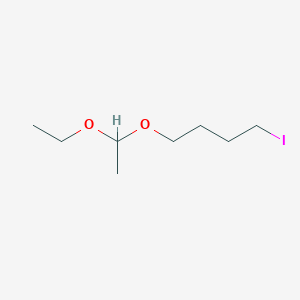
![N-{3-[(3-Chloroprop-2-en-1-yl)(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14433702.png)
